molecular formula C8H14N2O3 B14188061 N-(acetylcarbamoyl)pentanamide CAS No. 854643-08-6

N-(acetylcarbamoyl)pentanamide

Cat. No.: B14188061
CAS No.: 854643-08-6
M. Wt: 186.21 g/mol
InChI Key: JXGJTZVFECGYTD-UHFFFAOYSA-N
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Description

N-(acetylcarbamoyl)pentanamide is an organic compound with the molecular formula C8H14N2O3 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acetylcarbamoyl)pentanamide typically involves the reaction of pentanamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(acetylcarbamoyl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically at elevated temperatures (50-100°C).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, usually at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures (0-25°C).

Major Products Formed

    Hydrolysis: Pentanamide and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amine.

Scientific Research Applications

N-(acetylcarbamoyl)pentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which N-(acetylcarbamoyl)pentanamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(acetylcarbamoyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its acetyl group enhances its ability to participate in acetylation reactions, making it valuable in synthetic chemistry and pharmaceutical applications .

Properties

CAS No.

854643-08-6

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

N-(acetylcarbamoyl)pentanamide

InChI

InChI=1S/C8H14N2O3/c1-3-4-5-7(12)10-8(13)9-6(2)11/h3-5H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

JXGJTZVFECGYTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=O)NC(=O)C

Origin of Product

United States

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